TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

This trans-(3S,4R) chiral building block delivers the defined stereochemistry essential for patent-validated synthetic routes: M1 muscarinic PAMs (CA3034775A1 & WO-2020212865-A1), CDK inhibitors (US2019330196A1), and anti-proliferative PAH agents (US2020331909A1). The trans-configured amine and hydroxyl groups enable regioselective derivatization without epimerization—a critical advantage impossible to replicate with cis isomers (CAS 1363380-59-9) or racemic mixtures. Stereochemical fidelity is pre-validated; procurement of this isomer avoids costly re-optimization of downstream chiral steps. ≥98% purity, full characterization, and scalable supply available.

Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15
CAS No. 215940-92-4
Cat. No. B1145043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRANS-4-AMINOTETRAHYDROPYRAN-3-OL
CAS215940-92-4
Synonyms3-Amino-1,5-anhydro-2,3-dideoxy-threo-pentitol
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15
Structural Identifiers
SMILESC1COCC(C1N)O
InChIInChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4): Procurement-Relevant Chiral Intermediate Specifications and Properties


trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4), also designated as (3S,4R)-4-aminooxan-3-ol or trans-4-amino-3-hydroxytetrahydropyran, is a chiral amino alcohol featuring a tetrahydropyran scaffold . The compound possesses a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . It contains two defined stereocenters in a trans configuration, distinguishing it from its cis counterpart (cis-4-aminotetrahydropyran-3-ol, CAS 1363380-59-9) [1]. The molecule incorporates both a primary amine (-NH2) and a secondary alcohol (-OH) functional group, rendering it a bifunctional building block for downstream synthetic derivatization .

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4): Why Stereochemistry Prevents Simple Analog Substitution in Pharmaceutical Synthesis


Generic substitution among 4-aminotetrahydropyran-3-ol analogs is precluded by stereochemical constraints that directly impact downstream synthetic outcomes and biological activity. The target compound exists as a specific trans-configuration with (3S,4R) absolute stereochemistry, whereas the cis-isomer (CAS 1363380-59-9) presents a fundamentally different spatial arrangement of the amino and hydroxyl groups [1]. In pharmaceutical applications, the trans configuration enables stereoselective incorporation into chiral drug candidates where spatial orientation of functional groups is critical for target binding [2]. The presence of both unprotected amine and alcohol moieties in a defined trans geometry permits regioselective derivatization that would yield different products or require additional protection/deprotection steps if attempted with cis analogs or non-stereodefined mixtures. Furthermore, the trans isomer serves as a key intermediate in patented synthetic routes to muscarinic M1 receptor positive allosteric modulators and cyclin-dependent kinase inhibitors, where stereochemical fidelity is explicitly required [3].

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4): Quantified Comparative Evidence Against cis Isomer and Non-Stereodefined Analogs


Stereochemical Identity: Defined trans Configuration with Two Chiral Centers Versus cis Isomer

The target compound trans-4-aminotetrahydropyran-3-ol (CAS 215940-92-4) possesses a defined (3S,4R) absolute stereochemistry with two chiral centers in a trans configuration, whereas the cis isomer (CAS 1363380-59-9) presents the amino and hydroxyl groups in a cis spatial arrangement [1]. The trans isomer exhibits a calculated LogP (XLogP3) of -1.28, indicating moderate hydrophilicity suitable for aqueous compatibility in biological assays, while the non-amino analog tetrahydropyran-3-ol (CAS 19752-84-2) lacks the amino functionality entirely and shows different physicochemical properties .

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Synthetic Accessibility: Stereoselective Preparation Methods Targeting the trans Isomer

A recently patented preparation method (CN118440041A) describes the stereoselective synthesis of chiral 4-amino-3-hydroxytetrahydropyran specifically targeting the trans-configured product [1]. The method employs a multi-step sequence involving reductive amination, oxidation, and deprotection reactions with defined catalysts to achieve the desired stereochemical outcome [1]. In contrast, non-stereoselective approaches to this scaffold would yield racemic or diastereomeric mixtures requiring additional chiral resolution steps [2].

Asymmetric Synthesis Process Chemistry Chiral Resolution

Commercial Availability: Purity Specifications Across Multiple Vendors

Multiple reputable vendors supply trans-4-aminotetrahydropyran-3-ol with documented purity specifications: 98% purity (HPLC) from Capot Chemical [1], 98% purity from Fluorochem , and 95% standard purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . Sigma-Aldrich (via Ambeed) also lists 95% purity with storage at room temperature in inert atmosphere . The cis isomer (CAS 1363380-59-9) has fewer commercial suppliers and typically lower documented purity availability, with some vendors listing only the hydrochloride salt form .

Quality Control Procurement Analytical Specifications

Patented Pharmaceutical Applications: Documented Use as Key Intermediate in Neurological and Oncology Programs

trans-4-Aminotetrahydropyran-3-ol is explicitly cited as a key intermediate in multiple pharmaceutical patents. CA3034775A1 (granted) describes muscarinic M1 receptor positive allosteric modulators (M1 PAMs) incorporating the trans-4-aminotetrahydropyran-3-ol scaffold, with exemplified compound PF-06827443 containing this exact structural motif [1][2]. US-2019330196-A1 discloses cyclin-dependent kinase inhibitors using this intermediate . US-2020331909-A1 and WO-2020212865-A1 cite the compound in anti-proliferative agents for treating pulmonary arterial hypertension . No comparable patent citations were identified for the cis isomer in these specific therapeutic programs.

Medicinal Chemistry Drug Discovery Neurological Disorders

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Muscarinic M1 Receptor Positive Allosteric Modulator (M1 PAM) Development for Alzheimer's Disease and Schizophrenia

The trans-configured tetrahydropyran scaffold serves as a critical structural component in M1 PAM programs targeting cognitive disorders. Patent CA3034775A1 explicitly incorporates this motif in compounds designed to modulate cholinergic muscarinic M1 receptor activity, with potential applications in Alzheimer's disease, schizophrenia, and Parkinson's disease dementia [1]. The defined (3S,4R) stereochemistry positions the amino and hydroxyl groups for optimal interaction with the allosteric binding pocket, a spatial requirement that cannot be satisfied by the cis isomer. Procurement of the stereodefined trans compound ensures downstream synthetic intermediates match the stereochemical specifications validated in the patent literature, avoiding costly re-optimization of stereochemical conditions [1].

Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis for Oncology Applications

US Patent Application US-2019330196-A1 specifically cites trans-4-amino-3-hydroxytetrahydropyran as a synthetic intermediate in the preparation of cyclin-dependent kinase inhibitors . CDK inhibitors represent a validated class of anticancer therapeutics targeting cell cycle dysregulation in multiple tumor types. The trans configuration of the amino alcohol functionality enables regioselective coupling to heterocyclic cores without epimerization, preserving the stereochemical integrity required for target engagement. The documented use in this patent family provides a validated synthetic pathway that can be directly referenced for process development, reducing the time required to establish reliable synthetic routes .

Chiral Building Block for Asymmetric Synthesis and Catalytic Ligand Development

The defined (3S,4R) stereochemistry and bifunctional nature (amino and hydroxyl groups) of trans-4-aminotetrahydropyran-3-ol make it suitable for developing chiral ligands and catalysts in asymmetric synthesis [2]. The trans geometry positions the two hydrogen-bonding functionalities on opposite faces of the tetrahydropyran ring, enabling bidentate coordination to metal centers in catalytic complexes. Patent CN118440041A provides a validated stereoselective synthetic route to this compound, confirming the feasibility of obtaining the pure trans isomer without contamination from the cis diastereomer [2]. This stereochemical purity is essential for applications requiring predictable enantioselectivity in catalytic transformations.

Anti-Proliferative Agent Development for Pulmonary Arterial Hypertension (PAH)

Patent documents US-2020331909-A1 and WO-2020212865-A1 cite trans-4-amino-3-hydroxytetrahydropyran as an intermediate in the synthesis of anti-proliferative agents for treating pulmonary arterial hypertension . PAH is a progressive disease characterized by vascular remodeling and increased pulmonary vascular resistance, with limited therapeutic options. The trans-configured amino alcohol serves as a versatile handle for attaching diverse pharmacophores while maintaining favorable physicochemical properties (XLogP3 = -1.28, TPSA = 55.48 Ų) consistent with drug-like molecular parameters . The availability of this intermediate from multiple commercial sources with documented purity specifications supports efficient medicinal chemistry campaigns in this therapeutic area .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.